Timothy M Shoup,
Ana Griciuc,
Marc D Normandin,
Luisa Quinti,
Lindsay V Walsh,
Maeva Dhaynaut,
Sung-Hyun Moon,
Nicolas J Guehl,
Pedro Brugarolas,
David R Elmaleh,
Georges El Fakhri,
Rudolph E Tanzi
PMID: 33579853
DOI:
10.3233/JAD-201419
Abstract
Cromolyn is an anti-neuroinflammatory modulator with a multifactorial mechanism of action that has been shown to inhibit amyloid-β (Aβ) aggregation and enhance microglial uptake and clearance of Aβ.
We report the effects of fluoro-cromolyn derivatives on microglial cell toxicity and microglial clearance of Aβ42.
Microglial cell toxicity for cromolyn derivatives were determined in naive BV2 microglial cells. Microglial clearance assays were performed with Aβ42 in naive BV2 microglial cell line and single cell clone BV2 line expressing CD33WT. PET imaging was performed for three F-18 analogs in a rhesus macaque.
All compounds but derivative 8 exhibited low microglial cell toxicity. Cromolyn 1 and derivatives 2, 4, and 7 displayed an increased uptake on Aβ42 in naïve BV2 microglial cells. Derivative 4 increased Aβ42 uptake in a dose-dependent manner and at 75μM resulted in a one-fold increase in Aβ42 uptake in BV2-CD33WT. PET imaging for three [18F]cromolyn analogs revealed the order of brain tracer penetration to be 4a > 10 > 2a. Tracer 4a exhibited enhanced uptake in areas of high perfusion (putamen, grey matter, and cerebellum) and lower signal in areas of lower perfusion (caudate, thalamus, and white matter).
Substantial uptake of Aβ42 in both naïve BV2 and BV2-CD33WT cells observed with 4 indicate conversion of microglial cells from a pro-inflammatory to an activation state favoring Aβ phagocytosis/clearance. These findings suggest that a fluoro-cromolyn analog could reduce fibril-prone Aβ42in vivo and thereby serve as a therapeutic for the treatment and prevention of AD.
Laurence Vincent,
Catherine Lapointe,
Modou Lo,
Hugo Gagnon,
Gunnar Pejler,
Shinji Takai,
Robert Day,
Pedro D'Orléans-Juste
PMID: 33154104
DOI:
10.1124/jpet.120.000325
Abstract
Mouse mast cell protease 4 (mMCP-4), the murine functional analog to the human chymase, is a serine protease synthesized and stored in mast cell secretory granules. Our previous studies reported physiologic and pathologic roles for mMCP-4 in the maturation and synthesis of the vasoactive peptide endothelin-1 (ET-1) from its precursor, big ET-1. The aim of this study was to investigate the impact of mast cell degranulation or stabilization on mMCP-4-dependent pressor responses after the administration of big ET-1 or angiotensin I (Ang I). In anesthetized mice, mast cell degranulation induced by compound 48/80 (C48/80) or stabilization by cromolyn enhanced or repressed, respectively, the dose-dependent vasopressor responses to big ET-1 in wild-type (WT) mice but not in mMCP-4 knockout mice in a chymase inhibitor (TY-51469)-sensitive fashion. In addition, mMCP-4-dependent hydrolysis of the fluorogenic substrate Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin was depleted or enhanced in peritoneal mast cells isolated from mice pretreated with C48/80 or cromolyn, respectively. Furthermore, C48/80 or cromolyn markedly increased or abolished, respectively, ET-1 (1-31) conversion from exogenous big ET-1 in WT mice peritoneal fluid-isolated mast cells, in vitro
Finally, the vasopressor responses to Ang I were unaffected by mast cell activation or stabilization, whereas those induced by the angiotensin-converting enzyme-resistant Ang I analog, [Pro
, D-Ala
] Ang I, were potentiated by C48/80. Altogether, the present study shows that mast cell activation enhances the mMCP-4-dependent vasoactive properties of big ET-1 but not Ang I in the mouse model. SIGNIFICANCE STATEMENT: The current work demonstrates a significant role for mast cell stability in the cardiovascular pharmacology of big endothelin-1 but not angiotensin I in the murine systemic circulation.
Noha M El Zahar,
Mariam M Tadros,
Bassam M Ayoub
PMID: 33339114
DOI:
10.3390/molecules25245953
Abstract
Advanced and sensitive spectrophotometric and chemometric analytical methods were successfully established for the stability-indicating assay of cromolyn sodium (CS) and its alkaline degradation products (Deg1 and Deg2). Spectrophotometric mean centering ratio spectra method (MCR) and chemometric methods, including principal component regression (PCR) and partial least square (PLS-2) methods, were applied. Peak amplitudes after MCR at 367.8 nm, 373.8 nm and 310.6 nm were used within linear concentration ranges of 2-40 µg mL
, 5-40 µg mL
and 10-100 µg mL
for CS, Deg1 and Deg2, respectively. For PCR and PLS-2 models, a calibration set of eighteen mixtures and a validation set of seven mixtures were built for the simultaneous determination of CS, Deg1 and Deg2 in the ranges of 5-13 µg mL
, 8-16 µg mL
, and 10-30 µg mL
, respectively. The authors emphasize the importance of a stability-indicating strategy for the investigation of pharmaceutical products.
Claudia Albertini,
Marina Naldi,
Sabrina Petralla,
Silvia Strocchi,
Daniela Grifoni,
Barbara Monti,
Manuela Bartolini,
Maria Laura Bolognesi
PMID: 33669839
DOI:
10.3390/molecules26041112
Abstract
Despite Alzheimer's disease (AD) incidence being projected to increase worldwide, the drugs currently on the market can only mitigate symptoms. Considering the failures of the classical paradigm "one target-one drug-one disease" in delivering effective medications for AD, polypharmacology appears to be a most viable therapeutic strategy. Polypharmacology can involve combinations of multiple drugs and/or single chemical entities modulating multiple targets. Taking inspiration from an ongoing clinical trial, this work aims to convert a promising cromolyn-ibuprofen drug combination into single-molecule "codrugs." Such codrugs should be able to similarly modulate neuroinflammatory and amyloid pathways, while showing peculiar pros and cons. By exploiting a linking strategy, we designed and synthesized a small set of cromolyn-ibuprofen conjugates (
-
). Preliminary plasma stability and neurotoxicity assays allowed us to select diamide
and ethanolamide
as promising compounds for further studies. We investigated their immunomodulatory profile in immortalized microglia cells, in vitro anti-aggregating activity towards Aβ
-amyloid self-aggregation, and their cellular neuroprotective effect against Aβ
-induced neurotoxicity. The fact that
effectively reduced Aβ-induced neuronal death, prompted its investigation into an in vivo model. Notably,
was demonstrated to significantly increase the longevity of Aβ
-expressing
and to improve fly locomotor performance.
Akylbek Sydykov,
Himal Luitel,
Argen Mamazhakypov,
Malgorzata Wygrecka,
Kabita Pradhan,
Oleg Pak,
Aleksandar Petrovic,
Baktybek Kojonazarov,
Norbert Weissmann,
Werner Seeger,
Friedrich Grimminger,
Hossein Ardeschir Ghofrani,
Djuro Kosanovic,
Ralph Theo Schermuly
PMID: 33265921
DOI:
10.3390/ijms21239099
Abstract
Although the response of the right ventricle (RV) to the increased afterload is an important determinant of the patient outcome, very little is known about the underlying mechanisms. Mast cells have been implicated in the pathogenesis of left ventricular maladaptive remodeling and failure. However, the role of mast cells in RV remodeling remains unexplored. We subjected mast cell-deficient WBB6F1-KitW/W-v (Kit
/Kit
) mice and their mast cell-sufficient littermate controls (MC
) to pulmonary artery banding (PAB). PAB led to RV dilatation, extensive myocardial fibrosis, and RV dysfunction in MC
mice. In PAB Kit
/Kit
mice, RV remodeling was characterized by minimal RV chamber dilatation and preserved RV function. We further administered to C57Bl/6J mice either placebo or cromolyn treatment starting from day 1 or 7 days after PAB surgery to test whether mast cells stabilizing drugs can prevent or reverse maladaptive RV remodeling. Both preventive and therapeutic cromolyn applications significantly attenuated RV dilatation and improved RV function. Our study establishes a previously undescribed role of mast cells in pressure overload-induced adverse RV remodeling. Mast cells may thus represent an interesting target for the development of a new therapeutic approach directed specifically at the heart.
Javier Páramo-Zunzunegui,
Ignacio Ortega-Fernandez,
Silvia Benito-Barbero,
Laura Rubio-López
PMID: 32958551
DOI:
10.1136/bcr-2020-235804
Abstract
Eosinophilic colitis (EC) is a rare entity. It is part of eosinophilic gastroenteritis, a rare inflammatory disorder characterised by eosinophilic infiltration of tissues that can affect any segment of the digestive tract. The diagnosis is established by the presence of an increased eosinophilic infiltrate in the colon wall in symptomatic patients. There is no characteristic clinical picture of EC. It can be associated with abdominal pain, changes in bowel movements, diarrhoea and rectal bleeding. Biopsies are mandatory if EC is suspected and despite visualising a normal mucosa. Although there are no protocol guidelines in this regard, steroid treatment is the first option in controlling the disease. Increasing the knowledge of clinicians and pathologists of this disorder and the recording its real incidence and population impact, could improve the understanding and treatment of the disease.
Hanne Vanheel,
Maria Vicario,
Dorien Beeckmans,
Silvia Cocca,
Lucas Wauters,
Alison Accarie,
Joran Toth,
Hans-Reimer Rodewald,
Gert De Hertogh,
Gianluca Matteoli,
Guy Boeckxstaens,
Jan Tack,
Ricard Farre,
Tim Vanuytsel
PMID: 33060783
DOI:
10.1038/s41598-020-74491-1
Abstract
Duodenal hyperpermeability and low-grade inflammation in functional dyspepsia is potentially related to duodenal acid exposure. We aimed to evaluate in healthy volunteers the involvement of mast cell activation on the duodenogastric reflex and epithelial integrity during duodenal acidification. This study consisted of 2 parts: (1) Duodenal infusion of acid or saline during thirty minutes in a randomized, double-blind cross-over manner with measurement of intragastric pressure (IGP) using high resolution manometry and collection of duodenal biopsies to measure epithelial barrier function and the expression of cell-to-cell adhesion proteins. Mast cells and eosinophils were counted and activation and degranulation status were assessed. (2) Oral treatment with placebo or mast cell stabilizer disodiumcromoglycate (DSCG) prior to duodenal perfusion with acid, followed by the procedures described above. Compared with saline, acidification resulted in lower IGP (P < 0.01), increased duodenal permeability (P < 0.01) and lower protein expression of claudin-3 (P < 0.001). Protein expression of tryptase (P < 0.001) was increased after acid perfusion. Nevertheless, an ultrastructural examination did not reveal degranulation of mast cells. DSCG did not modify the drop in IGP and barrier dysfunction induced by acid. Duodenal acidification activates an inhibitory duodenogastric motor reflex and, impairs epithelial integrity in healthy volunteers. However, these acid mediated effects occur independently from mast cell activation.
Gayatri B Patel,
Anju T Peters
PMID: 32888541
DOI:
10.1016/j.jaip.2020.06.014
Abstract
Hajime Furukawa,
Kosuke Wada,
Yoshiteru Tada,
Atsushi Kuwabara,
Hiroki Sato,
Jinglu Ai,
Michael T Lawton,
Tomoki Hashimoto
PMID: 33019897
DOI:
10.1161/STROKEAHA.120.030834
Abstract
Inflammation has emerged as a key component of the pathophysiology of intracranial aneurysms. Mast cells have been detected in human intracranial aneurysm tissues, and their presence was associated with intramural microhemorrhage and wall degeneration. We hypothesized that mast cells play a critical role in the development of aneurysmal rupture, and that mast cells can be used as a therapeutic target for the prevention of aneurysm rupture.
Intracranial aneurysms were induced in adult mice using a combination of induced systemic hypertension and a single injection of elastase into the cerebrospinal fluid. Aneurysm formation and rupture were assessed over 3 weeks. Roles of mast cells were assessed using a mast cell stabilizer (cromolyn), a mast cell activator (C48/80), and mice that are genetically lacking mature mast cells (Kit
mice).
Pharmacological stabilization of mast cells with cromolyn markedly decreased the rupture rate of aneurysms (80% versus 19%, n=10 versus n =16) without affecting the aneurysm formation. The activation of mast cells with C48/80 significantly increased the rupture rate of aneurysms (25% versus 100%, n=4 versus n=5) without affecting the overall rate of aneurysm formation. Furthermore, the genetic deficiency of mast cells significantly prevented aneurysm rupture (80% versus 25%, n=10 versus n=8, wild-type versus Kit
mice).
These results suggest that mast cells play a key role in promoting aneurysm rupture but not formation. Stabilizers of mast cells may have a potential therapeutic value in preventing intracranial aneurysm rupture in patients.